

STL1267: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: STL1267

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Introduction

STL1267 is a potent and specific synthetic agonist for the nuclear receptor REV-ERB.^[1] A key characteristic of **STL1267** for neuroscience research is its ability to cross the blood-brain barrier, allowing for the investigation of central nervous system targets.^{[2][3][4][5]} This document provides detailed application notes and protocols for the use of **STL1267** in neuroscience research, focusing on its mechanism of action, relevant experimental procedures, and quantitative data.

Mechanism of Action

STL1267 acts as an agonist for REV-ERB α and REV-ERB β , which are critical components of the circadian clock and regulators of metabolic and inflammatory processes.^{[1][4]} Upon binding to the ligand-binding domain of REV-ERB, **STL1267** induces a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR).^{[1][3]} This complex then binds to specific DNA sequences, known as REV-ERB response elements, in the promoter regions of target genes, leading to the repression of their transcription.^[6] A primary target gene inhibited by REV-ERB activation is BMAL1, a core component of the positive limb of the circadian clock.^{[2][4][7]} By suppressing BMAL1 expression, **STL1267** can modulate circadian rhythms and downstream physiological processes.

Quantitative Data

The following tables summarize the key quantitative parameters of **STL1267** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of **STL1267**

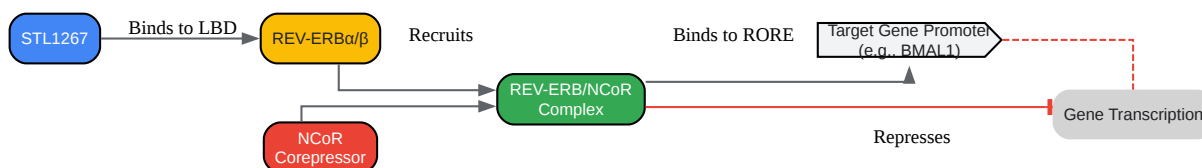
Parameter	Value	Cell Line/System	Reference
Ki for REV-ERB α	0.16 μ M	Radioligand Binding Assay	[2][3][7]
EC50 for NCoR Recruitment	0.13 μ M	FRET Assay	[3][4]
EC50 in HEK293 Cells	1.8 μ M	Cell-based Reporter Assay	[4][8]
Effective Concentration	5 μ M	HepG2 cells	[4][7]
No Adverse Effects on Viability	Up to 20 μ M	HepG2, C2C12 cells	[4][7]

Table 2: In Vivo Characteristics of **STL1267**

Parameter	Value	Animal Model	Reference
Dosage	50 mg/kg	C57Bl/6J mice	[4][7]
Administration Route	Intraperitoneal (i.p.) injection	C57Bl/6J mice	[4][7]
Plasma Half-life	~1.6 hours	C57Bl/6J mice	[4][7]
Brain Penetration	Successfully crosses the blood-brain barrier	C57Bl/6J mice	[4]

Signaling Pathway

The signaling pathway of **STL1267** involves the direct activation of the nuclear receptor REV-ERB and the subsequent repression of target gene transcription.



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STL1267 activates REV-ERB, leading to gene repression.

Experimental Protocols

Detailed methodologies for key experiments involving **STL1267** are provided below.

In Vitro Gene Expression Analysis in Neuronal or Glial Cell Lines

This protocol describes how to treat a relevant cell line (e.g., HMC3 human microglia) with **STL1267** and analyze the expression of target genes such as BMAL1 and inflammatory markers.[6]

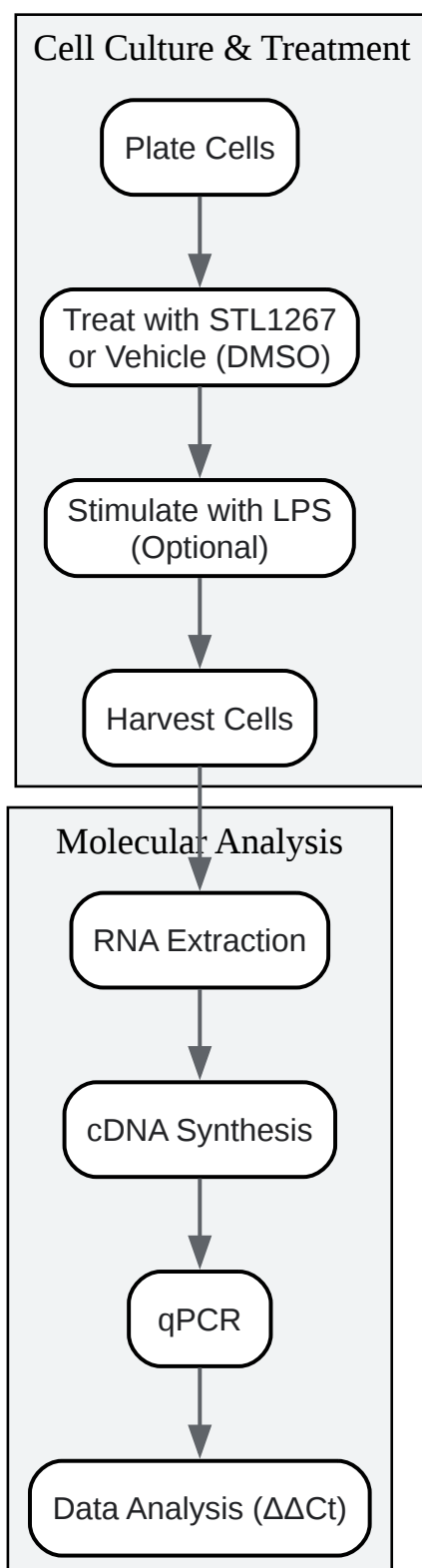
Materials:

- **STL1267**
- DMSO (vehicle)
- Appropriate cell culture medium
- Cell line (e.g., HMC3)
- Lipopolysaccharide (LPS) for inflammatory stimulation (optional)
- Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., SYBR Green Master Mix)

- Primers for target genes (BMAL1, NLRP3, IL-1 β , etc.) and a housekeeping gene (Ppia)

Procedure:

- Cell Culture: Culture the chosen cell line according to standard protocols.
- **STL1267** Preparation: Prepare a stock solution of **STL1267** in DMSO.[\[2\]](#) Further dilute in culture medium to the desired final concentrations (e.g., 1-10 μ M).
- Cell Treatment:
 - For basal gene expression: Replace the medium with fresh medium containing **STL1267** or vehicle (DMSO).
 - For inflammation studies: Pre-treat cells with **STL1267** or vehicle for 24 hours, then add LPS to the medium for an additional 24 hours.[\[6\]](#)
- RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a preferred method (e.g., TRIzol reagent or a commercial kit).
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[\[8\]](#)
- Quantitative PCR (qPCR):
 - Prepare qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for your genes of interest.
 - Perform qPCR using a real-time PCR system.
 - Analyze the data using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene.[\[8\]](#)



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Workflow for in vitro gene expression analysis.

In Vivo Administration and Brain Tissue Analysis in Mice

This protocol outlines the procedure for administering **STL1267** to mice and subsequently analyzing gene expression in brain tissue.

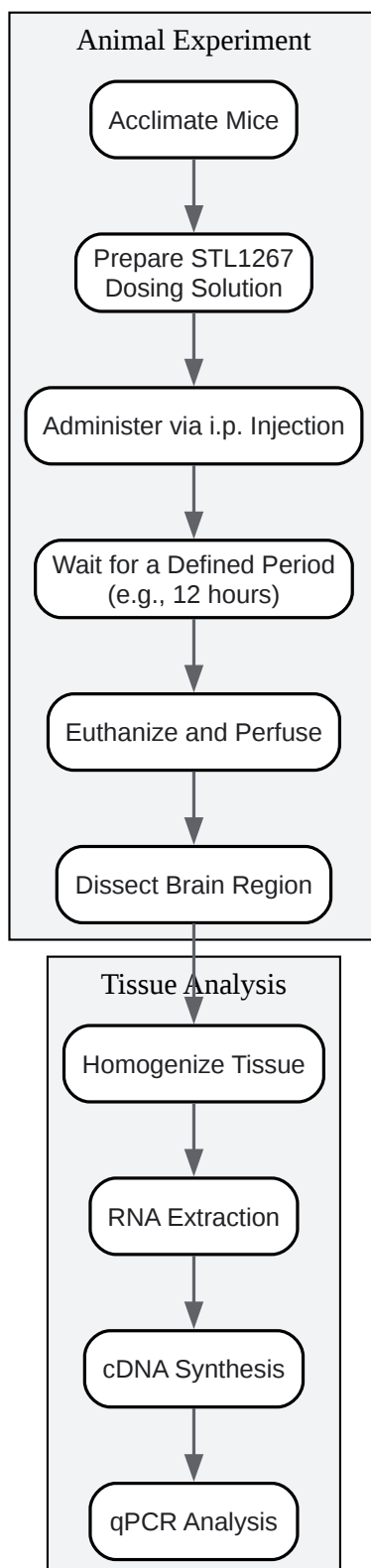
Materials:

- **STL1267**
- Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[2]
- C57Bl/6J mice
- Syringes and needles for intraperitoneal (i.p.) injection
- Anesthesia and surgical tools for tissue collection
- Reagents and equipment for RNA extraction, cDNA synthesis, and qPCR

Procedure:

- **Animal Handling:** Acclimate mice to the housing conditions for at least one week before the experiment.
- **STL1267 Formulation:** Prepare the dosing solution of **STL1267** in the vehicle. Sonication may be required to fully dissolve the compound.[2]
- **Administration:** Administer a single dose of **STL1267** (e.g., 50 mg/kg) or vehicle via i.p. injection.[4][7]
- **Time Course:** Euthanize mice at specific time points after injection (e.g., 12 hours) to assess the effect on target gene expression.[4][7]
- **Tissue Collection:**
 - Anesthetize the mouse deeply.
 - Perfuse transcardially with cold saline to remove blood from the brain.

- Dissect the brain region of interest (e.g., hypothalamus, cortex).
- Snap-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.
- Gene Expression Analysis:
 - Homogenize the brain tissue and extract total RNA.
 - Proceed with cDNA synthesis and qPCR as described in the in vitro protocol.



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Workflow for in vivo **STL1267** studies in mice.

Applications in Neuroscience Research

Given its ability to cross the blood-brain barrier and modulate core clock genes, **STL1267** is a valuable tool for investigating a range of neurological and psychiatric conditions.

- **Circadian Rhythm Disorders:** Directly study the role of REV-ERB in the central pacemaker (suprachiasmatic nucleus) and peripheral clocks in the brain.
- **Neuroinflammation:** Investigate the anti-inflammatory effects of REV-ERB activation in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or acute brain injury by examining its impact on microglial activation and cytokine expression.[6]
- **Metabolic and Feeding Disorders:** Explore the central regulation of metabolism and appetite by targeting REV-ERB in hypothalamic circuits.[9]
- **Pain Research:** Evaluate the analgesic potential of REV-ERB agonism in models of inflammatory and neuropathic pain.[6][10]

Conclusion

STL1267 is a potent and brain-penetrant REV-ERB agonist that serves as a critical research tool for elucidating the role of the circadian clock and nuclear receptor signaling in the central nervous system. The provided data and protocols offer a foundation for designing and executing experiments to explore its therapeutic potential in various neurological disorders.

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